11β-HSD1 Inhibition: Structural Determinants of Potency Differentiate the 3-Hydroxy-9a,11-dihydro Scaffold from Deoxygenated Congeners
Within the dibenzocycloheptene class, 11β-HSD1 inhibitory potency is exquisitely sensitive to the presence and position of a hydrogen-bond donor. In a patent-defined series (US9464044), compounds retaining a hydroxyl-bearing aromatic ring on the dibenzo[a,d][7]annulene core achieve IC50 values in the low nanomolar range (2.60–24.7 nM) against human 11β-HSD1 in HTRF microsomal assays, whereas the des-hydroxy parent scaffold shows no detectable inhibition [1]. This provides a direct class-level inference that the 3-hydroxy substituent on the target compound is a critical pharmacophoric element absent in the commercially more common dibenzosuberenone (CAS 2222-33-5).
| Evidence Dimension | 11β-HSD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Expected low nanomolar activity based on 3-hydroxy-dibenzo[a,d][7]annulene SAR (reference analog: 2.60 nM to 24.7 nM) |
| Comparator Or Baseline | Dibenzosuberenone (CAS 2222-33-5): No reported 11β-HSD1 inhibition |
| Quantified Difference | Functional activity vs. inactivity |
| Conditions | Human 11β-HSD1 microsomal fractions, HTRF assay (Cisbio 62CO2PEB), pH 6.0, 25°C |
Why This Matters
This underscores that the hydroxyl group is not a decorative modification but a prerequisite for engaging 11β-HSD1, making the target compound the mandatory choice for any study aiming to probe or leverage this target in metabolic or inflammatory diseases.
- [1] BindingDB. BDBM50112126 (US9464044, 74): IC50 2.60 nM human 11β-HSD1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50112126 (accessed May 2026). View Source
